

An In-depth Technical Guide to the Physicochemical Properties of 10-Deacetyltaxol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **10-Deacetyltaxol**, a significant taxane derivative and a key impurity of Paclitaxel. [1] The information herein is intended to support research, drug development, and quality control activities by providing essential data and standardized experimental methodologies.

Chemical Identity and Structure

10-Deacetyltaxol, also known as 10-Deacetylpaclitaxel, is a natural taxane diterpenoid isolated from various Taxus species, such as Taxus wallichiana Zucc.[2][3][4] It is structurally analogous to Paclitaxel, differing by the absence of an acetyl group at the C-10 position.

Table 1: Chemical Identifiers and Molecular Properties



Property	Value	Source
CAS Number	78432-77-6	[2][3][4][5][6]
Molecular Formula	C45H49NO13	[5][6][7]
Molecular Weight	811.87 g/mol (also reported as 811.9 g/mol)	[5][6][7]
IUPAC Name	[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15- [(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate	[5][7]
Synonyms	10-Deacetylpaclitaxel, Deacetyltaxol, 10-Desacetyl Paclitaxel	[3][4][5]
Appearance	White to off-white powder/crystalline solid	[3][4][5]

Physicochemical Data

The physicochemical properties of a compound are critical for formulation development, understanding its biological behavior, and establishing analytical methods.

Table 2: Key Physicochemical Parameters



Parameter	Value	Notes	Source
Melting Point	182-184°C	A related epimer, 7- epi-10-deacetyltaxol, has a reported melting point of 163-170°C.	[3][4]
Boiling Point	959.5°C (Predicted)	at 760 mmHg	[3][4][8]
Density	1.41 g/cm³ (Predicted)	[3][4][8]	
рКа	11.31 ± 0.70 (Predicted)	[8]	
Refractive Index	1.652 (Predicted)	[3][4]	_
UV/Vis λmax	227 nm	Measured in ethanol, similar to Paclitaxel.	[6][9]

Table 3: Solubility Profile



Solvent	Solubility	Concentration/Con ditions	Source
DMSO	≥ 6.25 mg/mL (7.70 mM)	Clear solution.	[2]
Dimethylformamide (DMF)	30 mg/mL	[6]	
Ethanol	30 mg/mL	[6]	_
Corn Oil	≥ 6.25 mg/mL (7.70 mM)	In a 10% DMSO, 90% Corn Oil mixture.	[2]
Aqueous Buffer (PBS, pH 7.2)	Partially Soluble	Requires initial dissolution in an organic solvent like DMSO.	[6]
Chloroform	Slightly Soluble	[8]	
Methanol	Slightly Soluble	[8]	

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties.

A standard protocol for determining solubility involves the shake-flask method, which measures the distribution of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (pH 7.4) to determine the distribution coefficient (logD).

Protocol: Shake-Flask Method for LogD Determination

- Preparation of Solutions: Prepare a stock solution of 10-Deacetyltaxol in a suitable organic solvent (e.g., DMSO). Prepare a buffered aqueous solution (e.g., PBS at pH 7.4) and noctanol, pre-saturating each with the other.
- Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.



- Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
- Phase Separation: Centrifuge the vial to ensure complete separation of the organic and aqueous layers.
- Quantification: Carefully remove an aliquot from each phase. Determine the concentration of
 10-Deacetyltaxol in each layer using a validated analytical method, such as HPLC-UV.
- Calculation: The distribution coefficient (LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

The melting point is determined using a calibrated melting point apparatus.

Protocol: Melting Point Analysis

- Sample Preparation: Finely powder a small amount of the dry **10-Deacetyltaxol** sample.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
- Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Spectroscopic methods are essential for structural confirmation and purity assessment.

Protocol: LC-MS Analysis

- System: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), often a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) analyzer.
- Chromatographic Conditions:
 - Column: A reverse-phase column (e.g., C18, 100 x 3 mm, 2.6 μm).



- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
- Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
- Detection: UV detection at 227 nm.
- Mass Spectrometry Conditions:
 - Ionization: Electrospray Ionization (ESI) in positive ion mode is common.
 - Analysis: The precursor ion [M+H]⁺ is expected at m/z 812. Fragmentation analysis
 (MS/MS) can be performed to confirm the structure. Key fragments for related compounds
 have been reported.[7][10]

Stability Profile

The stability of **10-Deacetyltaxol** is a critical parameter. While specific data for **10-Deacetyltaxol** is limited, inferences can be drawn from related taxanes. Baccatin III, a precursor, shows spontaneous deacetylation at the C-10 position under alkaline conditions (e.g., pH 9.0), producing 10-deacetylbaccatin III.[11] This suggests that **10-Deacetyltaxol** itself would be relatively stable against further deacetylation at this position but may be susceptible to other degradations, such as epimerization, under alkaline conditions.[11] For long-term storage, it is recommended to keep the compound as a solid at -20°C.[5][8]

Protocol: pH Stability Assessment

- Sample Preparation: Prepare solutions of **10-Deacetyltaxol** in a series of buffered solutions covering a range of pH values (e.g., pH 3, 5, 7, 9).
- Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
- Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
- Quantification: Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.



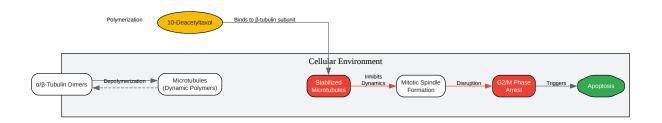
 Data Analysis: Plot the concentration of 10-Deacetyltaxol versus time for each pH to determine the degradation kinetics.

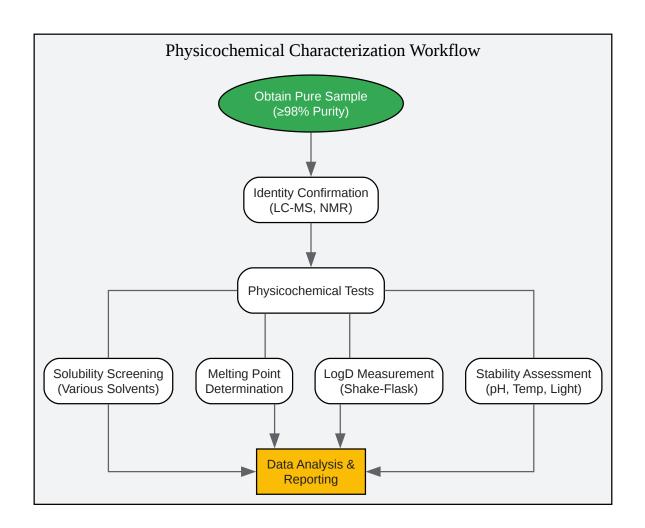
Biological Activity and Mechanism of Action

Like its parent compound Paclitaxel, **10-Deacetyltaxol** exhibits anticancer activity by interacting with microtubules.[5][7] It promotes the polymerization of tubulin and stabilizes the resulting microtubules, inhibiting their depolymerization.[2][3][4] This disruption of microtubule dynamics interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

The following diagram illustrates the established signaling pathway for taxane-induced cell cycle arrest.







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